molecular formula C15H16N2O4 B15311469 8-((Tert-butoxycarbonyl)amino)quinoline-6-carboxylic acid

8-((Tert-butoxycarbonyl)amino)quinoline-6-carboxylic acid

Cat. No.: B15311469
M. Wt: 288.30 g/mol
InChI Key: MVAPHJCQLYKPDU-UHFFFAOYSA-N
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Description

8-{[(tert-butoxy)carbonyl]amino}quinoline-6-carboxylic acid is a synthetic organic compound that features a quinoline core structure with a tert-butoxycarbonyl (Boc) protected amino group at the 8-position and a carboxylic acid group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(tert-butoxy)carbonyl]amino}quinoline-6-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Boc-Protected Amino Group: The amino group is introduced at the 8-position of the quinoline ring through a nucleophilic substitution reaction. The tert-butoxycarbonyl (Boc) group is then added to protect the amino group.

    Carboxylation at the 6-Position: The carboxylic acid group is introduced at the 6-position through a carboxylation reaction, which can be performed using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of 8-{[(tert-butoxy)carbonyl]amino}quinoline-6-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-{[(tert-butoxy)carbonyl]amino}quinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide (NaOH), 4-dimethylaminopyridine (DMAP)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives with additional oxygen-containing functional groups, while reduction can yield quinoline derivatives with hydroxyl groups.

Scientific Research Applications

8-{[(tert-butoxy)carbonyl]amino}quinoline-6-carboxylic acid has several scientific research applications, including:

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors in the body.

    Biological Studies: The compound is utilized in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its biological activity and potential therapeutic effects.

    Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity, for use in sensors and electronic devices.

Mechanism of Action

The mechanism of action of 8-{[(tert-butoxy)carbonyl]amino}quinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with the active site of enzymes or bind to receptors. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-{[(tert-butoxy)carbonyl]amino}quinoline-5-carboxylic acid
  • 8-{[(tert-butoxy)carbonyl]amino}quinoline-7-carboxylic acid
  • 8-{[(tert-butoxy)carbonyl]amino}quinoline-6-sulfonic acid

Uniqueness

8-{[(tert-butoxy)carbonyl]amino}quinoline-6-carboxylic acid is unique due to the specific positioning of the Boc-protected amino group and the carboxylic acid group on the quinoline ring. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-6-carboxylic acid

InChI

InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-8-10(13(18)19)7-9-5-4-6-16-12(9)11/h4-8H,1-3H3,(H,17,20)(H,18,19)

InChI Key

MVAPHJCQLYKPDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C(=CC(=C1)C(=O)O)C=CC=N2

Origin of Product

United States

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